Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring, a bromophenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with ethyl 2-bromoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with 2-phenyl-1,3-benzofuran-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the benzofuran ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
Uniqueness
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the benzofuran ring contributes to its stability and potential biological activity .
Properties
Molecular Formula |
C25H19BrO5 |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H19BrO5/c1-2-29-25(28)23-20-14-19(30-15-21(27)16-8-10-18(26)11-9-16)12-13-22(20)31-24(23)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
InChI Key |
PQWJPFAJKSQYII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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